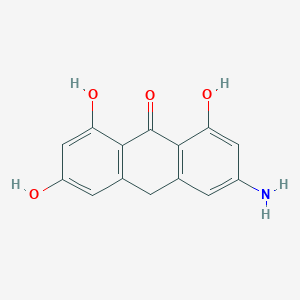
3-Amino-1,6,8-trihydroxyanthracen-9(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1,6,8-trihydroxyanthracen-9(10H)-one is an anthracene derivative known for its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,6,8-trihydroxyanthracen-9(10H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: Anthracene or a substituted anthracene derivative.
Functionalization: Introduction of hydroxyl groups at positions 1, 6, and 8 through hydroxylation reactions.
Amination: Introduction of the amino group at position 3 using amination reactions, possibly involving nitration followed by reduction.
Cyclization: Formation of the 9(10H)-one structure through cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput reactors, and continuous flow processes.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1,6,8-trihydroxyanthracen-9(10H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the amino group to form different derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions at various positions on the anthracene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 3-Amino-1,6,8-trihydroxyanthracen-9(10H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
1,8-Dihydroxyanthraquinone: Known for its use in dyes and pigments.
3-Amino-9,10-anthraquinone: Studied for its potential biological activity.
1,6,8-Trihydroxyanthraquinone: Used in organic electronics and photochemistry.
Uniqueness
3-Amino-1,6,8-trihydroxyanthracen-9(10H)-one is unique due to the specific arrangement of functional groups, which can impart distinct chemical and biological properties
Propiedades
Número CAS |
918299-83-9 |
|---|---|
Fórmula molecular |
C14H11NO4 |
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
3-amino-1,6,8-trihydroxy-10H-anthracen-9-one |
InChI |
InChI=1S/C14H11NO4/c15-8-2-6-1-7-3-9(16)5-11(18)13(7)14(19)12(6)10(17)4-8/h2-5,16-18H,1,15H2 |
Clave InChI |
TYUIDBMRQCYPSZ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C(=CC(=C2)N)O)C(=O)C3=C1C=C(C=C3O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


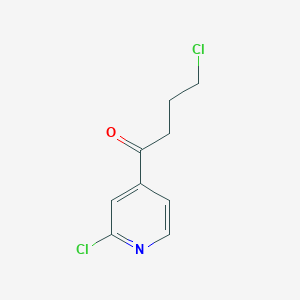
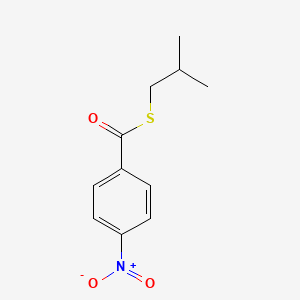
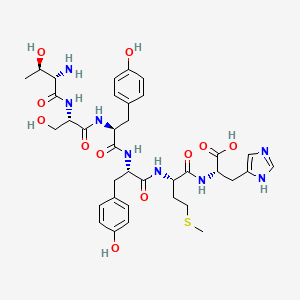

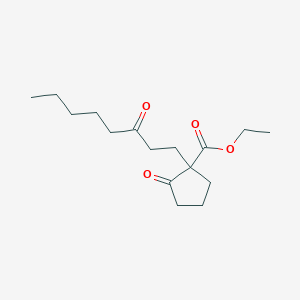
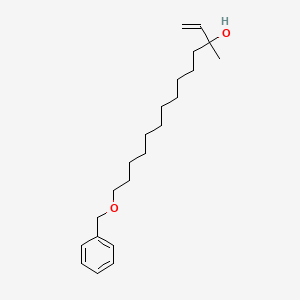
![3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171141.png)
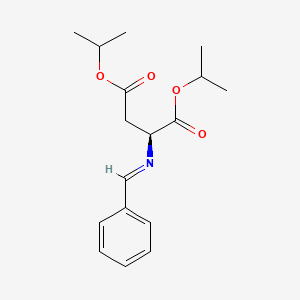
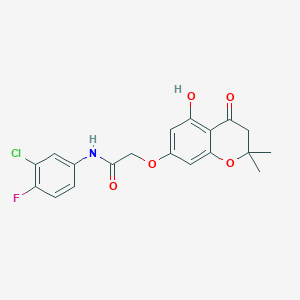
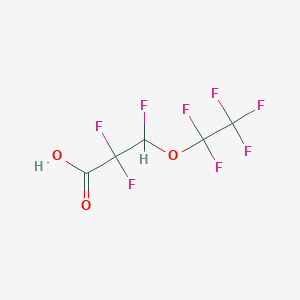
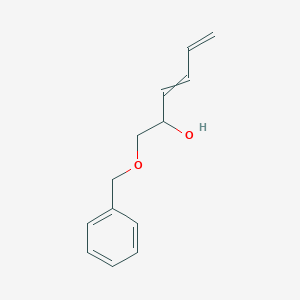
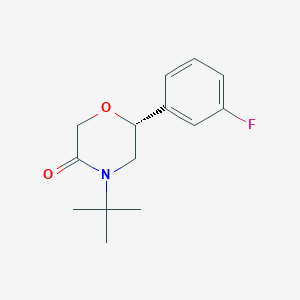
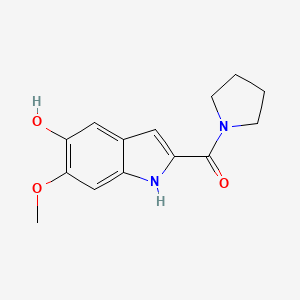
![(Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile](/img/structure/B15171183.png)
